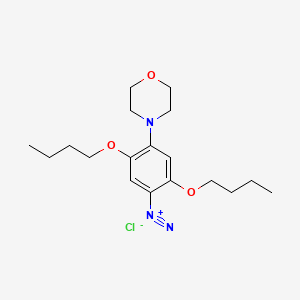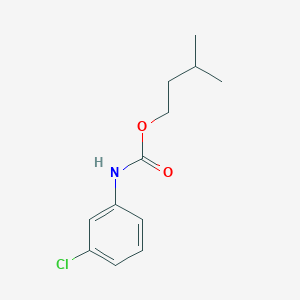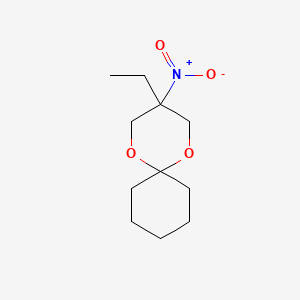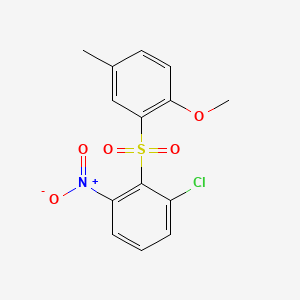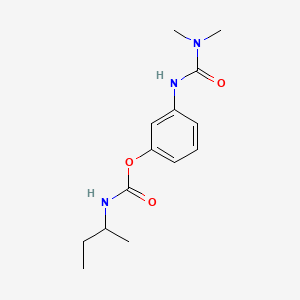
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.3348 g/mol . It is also known by other names such as Carbamic acid, sec-butyl-, m-(3,3-dimethylureido)phenyl ester . This compound is a carbamate derivative and has been studied for its various applications in different fields.
Vorbereitungsmethoden
The synthesis of m-(3,3-Dimethylureido)phenyl sec-butylcarbamate involves the reaction of 3-(dimethylcarbamoylamino)phenyl isocyanate with sec-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of m-(3,3-Dimethylureido)phenyl sec-butylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase . It acts as an inhibitor, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate can be compared with other carbamate derivatives such as:
- Carbamic acid, tert-butyl-, m-(3,3-dimethylureido)phenyl ester
- 3-(dimethylcarbamoylamino)phenyl tert-butylcarbamate
These compounds share similar structural features but differ in their alkyl substituents, which can influence their reactivity and applications. The unique sec-butyl group in this compound provides distinct properties, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
5572-75-8 |
|---|---|
Molekularformel |
C14H21N3O3 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoylamino)phenyl] N-butan-2-ylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-10(2)15-14(19)20-12-8-6-7-11(9-12)16-13(18)17(3)4/h6-10H,5H2,1-4H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
KHELNBZNFVLSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
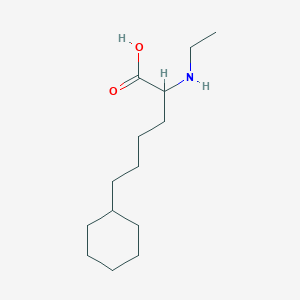
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
